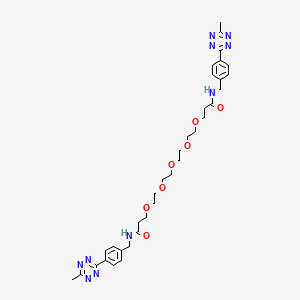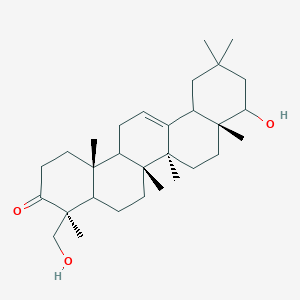
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one typically involves multiple steps starting from oleanolic acid. The process includes selective hydroxylation and oxidation reactions. One common method involves the use of reagents such as osmium tetroxide for hydroxylation and pyridinium chlorochromate for oxidation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using microbial fermentation to produce oleanolic acid, followed by chemical modification to introduce the hydroxyl groups and ketone functionality. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have different biological activities and properties.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
作用机制
The mechanism by which (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress. The compound may inhibit enzymes involved in the production of pro-inflammatory mediators and enhance the activity of antioxidant enzymes, thereby exerting its protective effects.
相似化合物的比较
Similar Compounds
Oleanolic Acid: The parent compound from which (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one is derived.
Ursolic Acid: Another triterpenoid with similar structure and biological activities.
Betulinic Acid: Known for its anti-cancer properties and structural similarity.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and ketone functionality, which may confer distinct biological activities compared to its analogs. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
属性
分子式 |
C30H48O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20?,21?,22?,24?,26-,27+,28-,29-,30-/m1/s1 |
InChI 键 |
ZSSKGAAIGRYCEP-RUMSFPIASA-N |
手性 SMILES |
C[C@]12CCC(=O)[C@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5O)(C)C)C)C)C)(C)CO |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


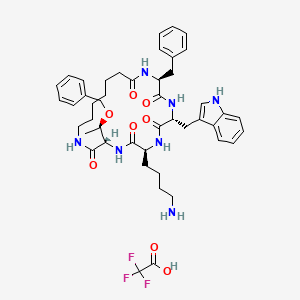
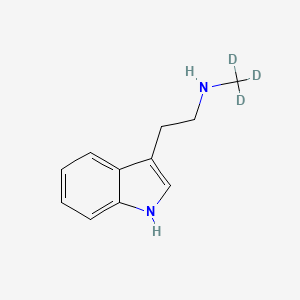

![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
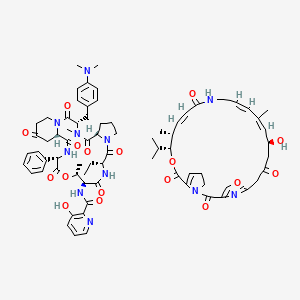
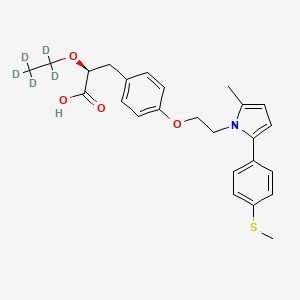
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)


